molecular formula C17H20N4O3S2 B2392036 Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 864855-91-4

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2392036
CAS No.: 864855-91-4
M. Wt: 392.49
InChI Key: USGWPRCSADVDIE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 3-phenyl-1,2,4-thiadiazole-5-thiol, which is then reacted with ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and the piperazine ring can undergo N-alkylation or N-acylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, while N-alkylation can be achieved using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . The compound may also interact with cellular receptors or signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is unique due to its combination of a thiadiazole ring with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-2-24-17(23)21-10-8-20(9-11-21)14(22)12-25-16-18-15(19-26-16)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGWPRCSADVDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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